molecular formula C11H18BrNO2 B2767471 Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 2227800-18-0

Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2767471
CAS No.: 2227800-18-0
M. Wt: 276.174
InChI Key: WXNSENOPSKVLMS-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a bromine substituent at the 7-position, a tertiary-butyl carbamate group at the 3-aza position, and specific stereochemistry (1S,6S,7R). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of iminosugars and constrained peptidomimetics . The bromine atom at C7 enhances its reactivity in substitution reactions, making it valuable for further functionalization. Its stereochemistry is critical for biological activity, as minor changes in configuration can significantly alter molecular interactions .

Properties

IUPAC Name

tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-4-7-8(6-13)9(7)12/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSENOPSKVLMS-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)[C@@H]2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307733-04-4
Record name rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 3-azabicyclo[4.1.0]heptane derivative.

    Esterification: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the bicyclic structure.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.

    Reduction Products: Dehalogenated compounds or modified bicyclic structures.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate is often utilized as an intermediate in the synthesis of various bioactive molecules. Its structure facilitates the formation of derivatives that exhibit anti-inflammatory and analgesic activities. For instance, studies have shown that derivatives synthesized from this compound can inhibit inflammatory responses in vivo, demonstrating potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Drug Development

The compound serves as a scaffold for developing new drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that modifications to the bicyclic structure can enhance binding affinity to neurotransmitter receptors, potentially leading to novel treatments for conditions such as depression and anxiety disorders .

Research has focused on the biological activities of compounds derived from this compound, particularly its effects on enzyme inhibition and protein interactions. Preliminary studies suggest that these compounds may disrupt critical protein-protein interactions involved in cellular signaling pathways, which could be leveraged for therapeutic purposes .

Green Chemistry Approaches

Recent advancements have introduced eco-friendly synthetic routes for producing this compound and its derivatives. These methods aim to reduce waste and improve yield efficiency, aligning with the principles of sustainable chemistry while maintaining the integrity of the compound's biological activity .

Case Study 1: Anti-inflammatory Activity

A series of derivatives synthesized from this compound were evaluated for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results indicated significant inhibition of edema compared to standard treatments, highlighting the potential for these compounds in developing new anti-inflammatory drugs .

Case Study 2: Neuropharmacological Effects

In a study examining the neuropharmacological effects of modified derivatives of this compound, researchers found promising results indicating enhanced activity at serotonin receptors. This suggests potential applications in treating mood disorders by modulating serotonergic signaling pathways .

Mechanism of Action

The mechanism by which Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural analogs of the target compound, emphasizing differences in substituents, stereochemistry, and ring systems:

Compound Name Molecular Formula Substituents/Modifications Stereochemistry Molecular Weight Key Features
Target: Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate Not explicitly provided (estimated: C₁₁H₁₈BrNO₂) C7-Br, 3-Boc (1S,6S,7R) ~292.2 (est.) Bromine as a leaving group; rigid bicyclic core
Tert-butyl (1S,4S,5R,6S,7R)-5-hydroxy-7-(hydroxymethyl)-4-methyl analog C₁₃H₂₃NO₄ C5-OH, C7-CH₂OH, C4-CH₃ (1S,4S,5R,6S,7R) 257.3 Hydrophilic due to hydroxyl groups; lower reactivity than bromo derivative
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃ 7-Oxa bridge (oxygen replaces CH₂ at C7) (1R,6S) 199.25 Reduced ring strain; altered hydrogen-bonding capacity
Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₂H₁₉NO₃ C6-CHO (formyl) Not specified 225.28 Electrophilic aldehyde for nucleophilic additions; potential for conjugation
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₅BrNO₂ Smaller bicyclo[3.1.0]hexane system, C6-Br Not specified 276.1 Higher ring strain; compact structure

Stereochemical Impact

The (1S,6S,7R) configuration of the target compound ensures optimal spatial alignment for binding to chiral biological targets. In contrast, the (1R,6S)-configured oxa analog exhibits reversed stereoelectronic effects, reducing affinity for certain enzymes .

Biological Activity

Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
CAS Number 2307733-04-4
Molecular Formula C11H18BrNO2
Molecular Weight 276.17 g/mol
Purity ≥95%

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the azabicyclo structure enhances its reactivity and binding affinity to various biomolecules, including enzymes and receptors. This compound may influence several biochemical pathways, which can lead to therapeutic effects or biological responses.

Antimicrobial Activity

Recent studies have indicated that azabicyclic compounds exhibit antimicrobial properties. For instance, derivatives of azabicyclo structures have shown effectiveness against various bacterial strains and protozoa. Although specific data on this compound is limited, related compounds have demonstrated significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei in vitro, suggesting potential applications in treating parasitic infections .

Case Studies

  • Antiprotozoal Studies : A study investigating a series of azabicyclo compounds found that modifications to the bicyclic structure could enhance antiprotozoal activity. The most active derivatives showed IC50 values in the low micromolar range against Plasmodium falciparum, providing a basis for further exploration of this compound in similar contexts .
  • Enzyme Inhibition : Preliminary data suggest that compounds with similar structures may act as enzyme inhibitors in metabolic pathways associated with drug metabolism and detoxification processes. This property could be leveraged for developing therapeutics targeting specific diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of functional groups critical for biological activity . Variations in synthesis methods can lead to different derivatives with unique biological profiles.

Comparative Analysis

Comparative studies with related compounds indicate that structural modifications can significantly impact biological activity:

Compound NameBiological Activity
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateModerate antiprotozoal activity
Tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylateEnhanced enzyme inhibition

Q & A

Basic: What are the key considerations for synthesizing and purifying tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:

  • Core formation : Constructing the azabicyclo[4.1.0]heptane scaffold via cyclopropanation or ring-closing metathesis.
  • Bromination : Introducing the bromine substituent at the 7-position using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled temperature (0–25°C) to avoid over-halogenation .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical due to the compound’s stereochemical complexity. Recrystallization in non-polar solvents (hexane/ethyl acetate) improves purity (>97%) .

Basic: How is this compound characterized to confirm its structural and stereochemical integrity?

Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR : 1^1H and 13^13C NMR resolve stereochemistry; coupling constants (e.g., J6,7J_{6,7}) confirm bicyclic ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C10_{10}H15_{15}BrN2_2O2_2) and isotopic patterns for bromine .
  • X-ray Crystallography : Defines absolute configuration, especially for resolving enantiomeric ambiguity .

Advanced: How can researchers address stereochemical inconsistencies observed during synthesis?

Answer:
Discrepancies in stereochemical outcomes often arise from:

  • Epimerization : Check reaction pH and temperature; acidic conditions may promote epimerization at the 7-position. Use buffered systems (pH 7–8) to stabilize intermediates .
  • Catalyst Selectivity : Opt for chiral catalysts (e.g., Rh(II) complexes) in cyclopropanation to enhance enantiomeric excess (ee >90%) .
  • Data Validation : Cross-validate NMR results with computational models (DFT) to confirm dihedral angles and coupling constants .

Advanced: What experimental strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

Answer:
Unexpected splitting may stem from:

  • Dynamic Effects : Conformational flexibility in the bicyclic core. Use variable-temperature NMR to identify coalescence points and confirm dynamic equilibrium .
  • Impurity Interference : Trace solvents or byproducts (e.g., de-brominated analogs) can mimic splitting. Employ 2D NMR (COSY, HSQC) to isolate signals .
  • Crystallographic Validation : Compare experimental NMR data with X-ray-derived structures to rule out misassignments .

Advanced: How does the reactivity of this compound compare to similar azabicyclo derivatives in cross-coupling reactions?

Answer:
The 7-bromo group enables distinct reactivity:

  • Suzuki Coupling : Slower kinetics compared to non-bicyclic aryl bromides due to steric hindrance. Use PdCl2_2(dppf) with elevated temperatures (80–100°C) to achieve >70% yield .
  • Nucleophilic Substitution : Enhanced reactivity at the 7-position vs. 3-carboxylate. Tert-butyl protection minimizes side reactions at the carboxylate .
  • Comparative Data : Unlike tert-butyl 6-oxo-2-azaspiro derivatives, this compound’s rigid bicyclic structure limits ring-opening side reactions .

Advanced: What role does this compound play in synthesizing enzyme inhibitors, and how is its bioactivity optimized?

Answer:
The bicyclic core serves as a scaffold for targeting enzyme active sites:

  • Design Strategy : Introduce substituents (e.g., trifluoromethyl, hydroxymethyl) at the 3-carboxylate or 7-position to modulate binding affinity .
  • Case Study : In protease inhibition, bromine’s electronegativity enhances halogen bonding with catalytic residues (e.g., HIV-1 protease). IC50_{50} values improve 10-fold vs. non-brominated analogs .
  • Optimization : Use molecular docking to predict binding poses, followed by SAR studies to balance potency and solubility (logP <3.5) .

Advanced: How can researchers mitigate low yields in large-scale synthesis of this compound?

Answer:
Scale-up challenges include:

  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors improves heat/mass transfer, reducing side products (yield increase from 45% to 68%) .
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd on carbon) to reduce costs and waste .
  • Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.